Ethyl 5,7-dichloro-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylate
Overview
Description
Ethyl 5,7-dichloro-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylate is a chemical compound with the molecular formula C8H6Cl2N4O2 . It is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .
Synthesis Analysis
The synthesis of this compound involves the condensation of ethyl 5-amino-1H-pyrazole-4-carboxylate with 1-cyclopropyl-4,4-difluorobutane-1,3-dione in acetic acid . The yield was 1.3 g (82%, method I), 0.24 g (15%, method II), forming light-yellow crystals .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. The 1H NMR spectrum (400 MHz, DMSO-d6) shows peaks at 1.36 (3H, t, J = 7.2, COOCH2CH3); 4.31 (2H, q, J = 7.2, COOCH2CH3); 7.55–7.65 (3H, m, H-3–5 Ph); 7.66 (1H, t, J = 52.0, CHF2); 8.14 (1H, s, H-6); 8.30–8.36 (2H, m, H-2,6 Ph); 8.72 (1H, s, H-2) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 130°C . The 13C NMR spectrum (100 MHz, DMSO-d6) shows peaks at 14.8; 60.3; 103.3; 104,4; 109.6 (t, J = 240.0); 128.2 (2C); 129.5 (2C); 132.2; 135.9; 140.2 (t, J = 27.0); 147.8; 148.2; 158.9; 162.0 . The 19F NMR spectrum (376 MHz, DMSO-d6) shows a peak at –125.0 (s, 7-CHF2) .Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Researchers have developed methods for preparing complex heterocyclic systems by leveraging the unique reactivity of pyrazolopyrimidine derivatives. For example, the preparation and reactions of various substituted pyrazolo and pyrimidine derivatives have been explored, leading to compounds with potential antibacterial and antifungal properties (Youssef et al., 2011). Similarly, the synthesis of trifluoromethyl-promoted functional pyrazolo[1,5-a]pyrimidine and tetrazine derivatives has been described, highlighting the fluorescent properties of these molecules and their potential as novel fluorophores or as inhibitors for specific weeds (Wu et al., 2006).
Biological Evaluation and Potential Therapeutic Applications
A number of studies have synthesized pyrazolopyrimidine derivatives to evaluate their anticancer and anti-inflammatory properties. For instance, novel pyrazolopyrimidines derivatives were synthesized and tested for their anticancer and anti-5-lipoxygenase activities, showcasing the potential for these compounds to act as therapeutic agents (Rahmouni et al., 2016). Another research effort focused on regioselective synthesis of substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, further expanding the chemical diversity and potential application of these compounds in medicinal chemistry (Drev et al., 2014).
Antimicrobial and Radical Scavenging Activities
The antimicrobial and radical scavenging activities of newly synthesized diazo dyes derived from pyrazolo[1,5-a]pyrimidine were investigated, demonstrating significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. These compounds also displayed excellent antioxidant activities, indicating their potential use in developing new antimicrobial and antioxidant agents (Şener et al., 2017).
Antitubercular Studies
In silico and in vitro studies have been conducted on homopiperazine-pyrimidine-pyrazole hybrids to assess their antitubercular activities against Mycobacterium tuberculosis. Some of these compounds showed potent activity, suggesting their utility in designing new drugs to combat tuberculosis (Vavaiya et al., 2022).
properties
IUPAC Name |
ethyl 5,7-dichloro-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N4O2/c1-2-16-7(15)5-3-4(13-14-5)6(9)12-8(10)11-3/h2H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTJYEKMWZSXFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=NN1)C(=NC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676923 | |
Record name | Ethyl 5,7-dichloro-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5,7-dichloro-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylate | |
CAS RN |
1053656-63-5 | |
Record name | Ethyl 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1053656-63-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5,7-dichloro-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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